An In-Depth Technical Guide to (+/-)-Tebuconazole-D4
An In-Depth Technical Guide to (+/-)-Tebuconazole-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+/-)-Tebuconazole-D4, a deuterated analog of the broad-spectrum triazole fungicide, Tebuconazole. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards for quantitative analysis.
Introduction
(+/-)-Tebuconazole-D4 is a stable, isotopically labeled form of Tebuconazole where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than its non-deuterated counterpart, while retaining nearly identical chemical and physical properties. Its primary application is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Tebuconazole in various matrices. The use of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the precision and accuracy of analytical results.
Tebuconazole itself is a systemic fungicide with protective, curative, and eradicant properties.[1] It is widely used in agriculture to control a variety of fungal diseases in cereals, fruits, and vegetables.[2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[3]
Physicochemical and Analytical Data
Table 1: Physicochemical Properties of (+/-)-Tebuconazole-D4 and Tebuconazole
| Property | (+/-)-Tebuconazole-D4 | Tebuconazole (unlabelled) |
| Molecular Formula | C₁₆H₁₈D₄ClN₃O[4][5] | C₁₆H₂₂ClN₃O[6][7] |
| Molecular Weight | 311.85 g/mol [4][5] | 307.82 g/mol [6][7] |
| CAS Number | Not available | 107534-96-3[6][8] |
| Appearance | Neat (form not specified)[3] | White to off-white powder[9] |
| Melting Point | Not available | 102-105 °C[9] |
| Boiling Point | Not available | 475.4 °C at 760 mmHg[10] |
| Solubility in Water | Not available | 32 mg/L at 20 °C[9] |
| Storage | 2-8°C Refrigerator[5] | Room Temperature[8] |
Table 2: Spectroscopic and Chromatographic Data for Tebuconazole Analysis
| Parameter | Value/Description |
| Mass Spectrometry (MS) | |
| Precursor Ion (Tebuconazole) | m/z 308.2[11] |
| Product Ions (Tebuconazole) | m/z 70.0 (quantification), m/z 125.0 (confirmation)[11] |
| Precursor Ion ((+/-)-Tebuconazole-D4) | m/z 312.2 (inferred) |
| Product Ions ((+/-)-Tebuconazole-D4) | m/z 70.0 or other specific fragments (to be determined empirically) |
| Liquid Chromatography (LC) | |
| Column | C18 reversed-phase column is commonly used. |
| Mobile Phase | A gradient of acetonitrile and water with additives like formic acid or ammonium acetate is typical. |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Tebuconazole, and by extension its deuterated form, functions by disrupting the biosynthesis of ergosterol in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. Tebuconazole specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[3] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. The ultimate result is a disruption of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.
Caption: Tebuconazole inhibits the 14α-demethylase enzyme, blocking ergosterol synthesis.
Experimental Protocols
The primary application of (+/-)-Tebuconazole-D4 is as an internal standard for the quantification of Tebuconazole in various samples, such as environmental (water, soil) and biological matrices. Below is a generalized experimental protocol for the analysis of Tebuconazole using LC-MS/MS with (+/-)-Tebuconazole-D4 as an internal standard.
Sample Preparation (General)
-
Extraction: The extraction solvent will depend on the matrix. For water samples, solid-phase extraction (SPE) may be employed. For soil or tissue samples, a solvent extraction with acetonitrile or a similar organic solvent is common.[12]
-
Internal Standard Spiking: A known amount of (+/-)-Tebuconazole-D4 solution is added to the sample extract.
-
Clean-up: The extract may be further purified using techniques like dispersive solid-phase extraction (dSPE) or filtration to remove interfering matrix components.
-
Final Preparation: The cleaned extract is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tebuconazole: Precursor ion m/z 308.2 → Product ions m/z 70.0 (quantifier) and m/z 125.0 (qualifier).[11]
-
(+/-)-Tebuconazole-D4: Precursor ion m/z 312.2 → Product ion (to be determined empirically, often a common fragment with the non-deuterated analyte).
-
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Tebuconazole quantifier ion to the peak area of the (+/-)-Tebuconazole-D4 product ion against the concentration of Tebuconazole standards. The concentration of Tebuconazole in the samples is then determined from this calibration curve.
Caption: A typical workflow for quantifying Tebuconazole using an internal standard.
Conclusion
(+/-)-Tebuconazole-D4 is an essential analytical tool for researchers and scientists requiring accurate and precise quantification of Tebuconazole. Its use as an internal standard in LC-MS/MS methods helps to mitigate matrix effects and other sources of analytical variability. Understanding the physicochemical properties of its non-deuterated counterpart, its mechanism of action, and the principles of isotope dilution mass spectrometry are key to its effective application in research and regulatory monitoring.
References
- 1. lcms.cz [lcms.cz]
- 2. controlsolutionsinc.com [controlsolutionsinc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. clearsynth.com [clearsynth.com]
- 5. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 6. Tebuconazole - Wikipedia [en.wikipedia.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Tebuconazole | CAS Number 107534-96-3 | LGC Standards [lgcstandards.com]
- 9. Tebuconazole CAS#: 107534-96-3 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. epa.gov [epa.gov]
- 12. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
